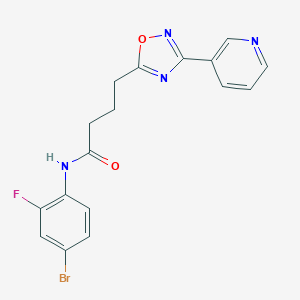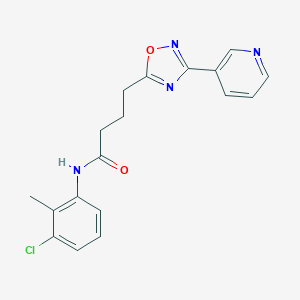![molecular formula C12H10Br2N4O2 B277169 N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide, also known as DBTA, is a chemical compound that has been widely used in scientific research. It is a member of the triazole family and has been found to have various biochemical and physiological effects. The purpose of
Wirkmechanismus
The mechanism of action of N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide is not fully understood. However, it has been proposed that this compound inhibits the growth of microorganisms by interfering with their cell wall synthesis. This compound has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. This compound has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This compound has also been found to be effective against drug-resistant strains of microorganisms. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound, which can provide insights into the development of new antibiotics and anticancer drugs. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions can be further explored. Finally, the potential use of this compound as a catalyst in organic reactions can be investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has antimicrobial, antifungal, and anticancer properties and has been found to have various biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound is an important compound in the field of scientific research and has the potential to contribute to the development of new drugs and the study of biological pathways.
Synthesemethoden
N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide can be synthesized by reacting 3,5-dibromo-1H-1,2,4-triazole with N-(4-aminophenyl)acetamide in the presence of acetic anhydride. The reaction yields a white crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide has been used in various scientific research applications, such as in the development of new drugs and in the study of biological pathways. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Eigenschaften
Molekularformel |
C12H10Br2N4O2 |
|---|---|
Molekulargewicht |
402.04 g/mol |
IUPAC-Name |
N-[4-[2-(3,5-dibromo-1,2,4-triazol-1-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C12H10Br2N4O2/c1-7(19)15-9-4-2-8(3-5-9)10(20)6-18-12(14)16-11(13)17-18/h2-5H,6H2,1H3,(H,15,19) |
InChI-Schlüssel |
GRBIXJCUDDMPEA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)

